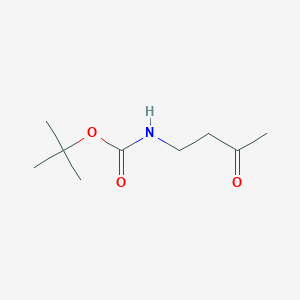

叔丁基(3-氧代丁基)氨基甲酸酯

描述

Tert-butyl (3-oxobutyl)carbamate is a chemical compound with the molecular formula C9H17NO3 . It is used in various chemical reactions and has a molecular weight of 187.24 .

Synthesis Analysis

The synthesis of tert-butyl carbamates involves a variety of methods. One common method is the palladium-catalyzed synthesis of N-Boc-protected anilines . Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .Molecular Structure Analysis

The molecular structure of Tert-butyl (3-oxobutyl)carbamate can be represented by the InChI code: 1S/C9H17NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3, (H,10,12) . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Tert-butyl carbamates are involved in a variety of chemical reactions. They are used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . They also participate in reactions involving the generation of hydrogen chloride gas .Physical And Chemical Properties Analysis

Tert-butyl (3-oxobutyl)carbamate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .科学研究应用

光催化胺化

叔丁基(3-氧代丁基)氨基甲酸酯已用于光催化胺化反应。具体来说,报道了具有叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯的邻羟基芳基氨基酮的光氧化还原催化胺化,标志着在温和条件下组装一系列 3-氨基色酮的新途径。该过程允许构建不同的氨基嘧啶,极大地拓宽了光催化方案的应用 (Wang 等人,2022 年)。

合成应用

叔丁基(3-氧代丁基)氨基甲酸酯已应用于各种化合物的合成。例如,已制备叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-甲酸酯,并用于 Diels-Alder 反应。这展示了其在复杂化学合成和构建不同分子结构中的作用 (Padwa 等人,2003 年)。

合成中的中间体

叔丁基(3-氧代丁基)氨基甲酸酯是合成重要化合物中的关键中间体。例如,它被用于合成(R)-叔丁基(1-羟基丁-3-炔-2-基)氨基甲酸酯,即天然产物茉莉酮 B 的中间体,证明了其在制备生物活性分子中的关键作用 (Tang 等人,2014 年)。

作用机制

Target of Action

Tert-butyl (3-oxobutyl)carbamate is a type of carbamate compound . Carbamates are known to interact with a variety of biological targets, including enzymes like acetylcholinesterase and proteins such as GABA receptors.

Mode of Action

They form a covalent bond with their target, which can lead to changes in the target’s function .

Biochemical Pathways

For instance, if a carbamate inhibits an enzyme, it can disrupt the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

They are typically metabolized by the liver and excreted in the urine .

Result of Action

Based on the general effects of carbamates, it can be inferred that the compound may alter the function of its targets, leading to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl (3-oxobutyl)carbamate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . .

安全和危害

Tert-butyl (3-oxobutyl)carbamate is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

tert-butyl N-(3-oxobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMENCUFZHDXKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54614-95-8 | |

| Record name | tert-butyl N-(3-oxobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)

![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)